![molecular formula C21H25NO3S B14245546 Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- CAS No. 372199-81-0](/img/structure/B14245546.png)
Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexane ring, a carboxamide group, and a sulfonyl-substituted phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- typically involves the reaction of cyclohexanecarboxylic acid with an amine derivative. The process may include steps such as:
Formation of the Amide Bond: Cyclohexanecarboxylic acid is reacted with an amine derivative under conditions that promote amide bond formation. This can be achieved using coupling reagents like carbodiimides or through direct amidation.
Sulfonylation: The resulting amide is then subjected to sulfonylation using sulfonyl chlorides or sulfonic acids in the presence of a base. This step introduces the sulfonyl-substituted phenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxamide, N-(3-methylphenyl)-: Similar structure with a different substitution pattern on the phenyl ring.
Cyclohexanecarboxamide: Lacks the sulfonyl-substituted phenylmethyl group, resulting in different properties and applications.
Uniqueness
Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- is unique due to the presence of the sulfonyl-substituted phenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Propiedades
Número CAS |
372199-81-0 |
|---|---|
Fórmula molecular |
C21H25NO3S |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
N-[(4-methylphenyl)sulfonyl-phenylmethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H25NO3S/c1-16-12-14-19(15-13-16)26(24,25)21(18-10-6-3-7-11-18)22-20(23)17-8-4-2-5-9-17/h3,6-7,10-15,17,21H,2,4-5,8-9H2,1H3,(H,22,23) |
Clave InChI |
CVZNABCKOOAIOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)NC(=O)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



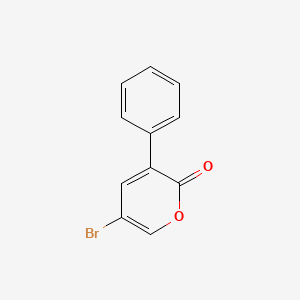
![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol](/img/structure/B14245476.png)
![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)
![2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B14245486.png)
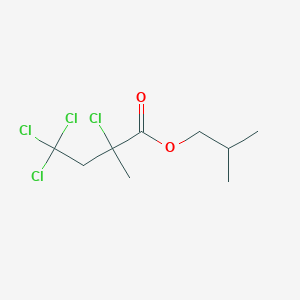
![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)
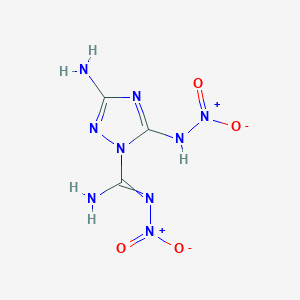
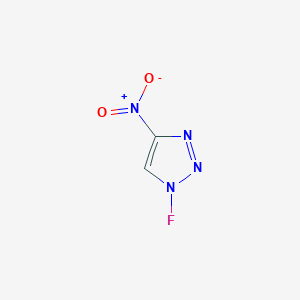
![Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro-](/img/structure/B14245516.png)
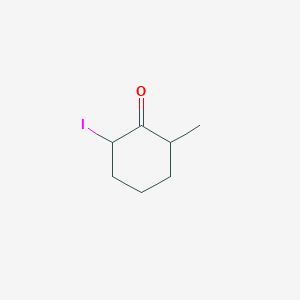
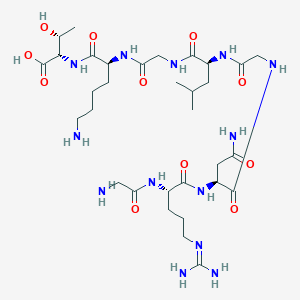
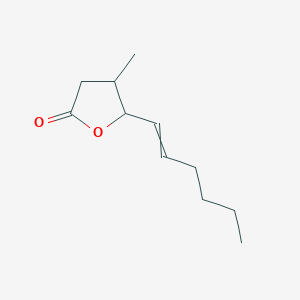
![2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid](/img/structure/B14245540.png)
